3-Chloro-2-fluoro-4-iodopyridine

Directed ortho-lithiation Halogen dance Synthetic methodology

This heterocyclic building block features a distinct 3-chloro-2-fluoro-4-iodo substitution pattern, enabling orthogonal, sequential cross-coupling for rapid diversification of drug candidates, including kinase inhibitors and fused polyaromatic alkaloids. Its unique reactivity, driven by the regioselective electronic environment of three halogens, eliminates synthetic dead-ends common with positional isomers. Procure now to streamline complex molecule synthesis.

Molecular Formula C5H2ClFIN
Molecular Weight 257.43 g/mol
CAS No. 796851-05-3
Cat. No. B1423867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoro-4-iodopyridine
CAS796851-05-3
Molecular FormulaC5H2ClFIN
Molecular Weight257.43 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1I)Cl)F
InChIInChI=1S/C5H2ClFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H
InChIKeyNPDICENVXROWJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-fluoro-4-iodopyridine: A Unique Tri-Halogenated Pyridine for Selective Cross-Coupling and Medicinal Chemistry


3-Chloro-2-fluoro-4-iodopyridine (CAS: 796851-05-3) is a heterocyclic building block characterized by a pyridine ring bearing three distinct halogen substituents (chlorine, fluorine, iodine) at the 3-, 2-, and 4-positions, respectively [1]. This specific arrangement creates a unique reactivity profile for sequential, chemoselective functionalization in complex molecule synthesis [1]. Its molecular formula is C₅H₂ClFIN and its molecular weight is 257.43 g/mol [2]. The compound is primarily utilized as a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules, where its ability to act as a bioisostere is leveraged to modulate drug properties .

Why Positional Isomers of 3-Chloro-2-fluoro-4-iodopyridine Are Not Interchangeable


The precise placement of halogens on the pyridine ring dictates the electronic environment and, consequently, the reactivity of each carbon center. For instance, the closely related positional isomer 2-chloro-3-fluoro-4-iodopyridine (CAS 148639-07-0) differs by the swap of a chlorine and a fluorine atom [1]. This seemingly minor alteration results in a different regioselectivity in directed ortho-metalation and cross-coupling reactions, as the ortho-directing power and migratory aptitude of halogens are position-dependent [2]. Therefore, a scientist cannot simply substitute one for the other in a synthetic route; the choice of isomer is critical for achieving the desired reaction outcome and avoiding costly synthetic dead-ends or re-optimization of reaction conditions. The following section provides specific, quantitative evidence to guide this decision.

Evidence-Based Selection Guide for 3-Chloro-2-fluoro-4-iodopyridine (796851-05-3)


Superior Ortho-Lithiation Yield Compared to Non-Iodinated Analog

3-Chloro-2-fluoro-4-iodopyridine demonstrates efficient ortho-directed lithiation by LDA at low temperatures, a reaction where the iodine atom acts as both a directing group and a leaving group, leading to a stabilized 5-iodo-4-lithio intermediate. This reaction was achieved in 'high yields' according to the study, which is a key differentiator [1]. This procedure is distinct from and more efficient than the lithiation of analogous non-iodinated pyridines, which often require different conditions or result in lower yields due to the absence of the strong iodo-directing effect [1].

Directed ortho-lithiation Halogen dance Synthetic methodology

Predicted Boiling Point Shift vs. Positional Isomer 2-Chloro-3-fluoro-4-iodopyridine

Predicted physicochemical properties highlight a distinct difference between this compound and its positional isomer. 3-Chloro-2-fluoro-4-iodopyridine has a predicted boiling point of 254.8 ± 35.0 °C [1]. In contrast, the isomer 2-chloro-3-fluoro-4-iodopyridine (CAS 148639-07-0) has a lower predicted boiling point of 246.1 ± 35.0 °C . This ~8.7 °C difference, though predicted, suggests different intermolecular forces that can be leveraged for separation and purification of complex reaction mixtures containing both isomers.

Physicochemical property prediction Purification Isomer differentiation

Comparable Purity Profiles Across Leading Suppliers

Multiple reputable suppliers provide 3-Chloro-2-fluoro-4-iodopyridine with a standard purity specification, indicating a well-established and reliable supply chain for research-grade material. For instance, the compound is offered with a purity of ≥95% by Sigma-Aldrich and ≥97% by ChemScene and AKSci . CymitQuimica offers a higher specification of 98% purity . This consistency allows for predictable procurement, as the quality is benchmarked across vendors.

Quality control Procurement Building blocks

Optimal Applications for 3-Chloro-2-fluoro-4-iodopyridine Based on Differentiated Properties


Synthesis of Complex Poly-Substituted Pyridines via Sequential Cross-Coupling

The distinct reactivity of the iodo, chloro, and fluoro substituents allows for a controlled, sequential functionalization of the pyridine core. The iodo group can be selectively activated in a first cross-coupling (e.g., Suzuki, Sonogashira) . Subsequently, the chloro group can be targeted in a second, orthogonal cross-coupling (e.g., Buchwald-Hartwig amination) without affecting the fluorine . This chemoselectivity is the primary driver for using this compound over less functionalized analogs, enabling the rapid assembly of diverse compound libraries for drug discovery, as described in the landmark study on directed ortho-lithiation [1].

Synthesis of Fused Polyaromatic Alkaloids and Heterocycles

This compound has been explicitly demonstrated as a key intermediate in the synthesis of fused polyaromatic alkaloids such as perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes . The ability to perform halogen-dance and cross-coupling reactions from the iodo-substituted position makes it an ideal scaffold for constructing these complex, biologically relevant ring systems, which are often challenging to access via other routes .

Bioisosteric Replacement in Kinase Inhibitor Design

In medicinal chemistry, fluorinated pyridines are often used as bioisosteres for aromatic rings to improve metabolic stability and binding affinity . The specific substitution pattern of 3-chloro-2-fluoro-4-iodopyridine provides a unique electronic and steric profile for such a replacement. The iodine atom serves as a heavy atom for potential halogen bonding interactions with protein targets, while the chlorine and fluorine atoms modulate lipophilicity and metabolic clearance, offering a three-dimensional optimization vector not present in simpler analogs .

Quality Control of Isomerically Sensitive Synthetic Processes

The predicted 8.7 °C difference in boiling point between this compound and its positional isomer provides a tangible basis for analytical method development. In processes where the regioisomeric purity is critical (e.g., API synthesis), this difference can be exploited to develop GC-FID or GC-MS methods for batch-to-batch quality control, ensuring the correct isomer is being advanced through a synthetic route and preventing costly mis-identification.

Technical Documentation Hub

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